6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid
Description
6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid is a nitrogen-containing adamantane derivative characterized by a rigid diamondoid scaffold with two nitrogen atoms (diaza substitution) and hydroxyl, methyl, and carboxylic acid functional groups.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-hydroxy-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-10-4-13-6-11(2,8(10)15)7-14(5-10)12(13,3)9(16)17/h8,15H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
TVNNYTQWSGLHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid typically involves the introduction of nitrogen atoms into the adamantane structure. This can be achieved through various synthetic routes, including the use of amines and other nitrogen-containing reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the incorporation of nitrogen atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s interaction with biological targets makes it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atoms in its structure allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s structural and functional analogs can be inferred from the evidence, particularly adamantane derivatives and chroman-based antioxidants like Trolox. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Structural Differences and Implications
- Diazaadamantane vs. This could influence bioavailability in biological systems. Trolox’s chroman structure is optimized for radical scavenging due to its conjugated system stabilizing antioxidant activity . The diazaadamantane derivative lacks this conjugation, suggesting weaker inherent antioxidant capacity unless compensated by other functional groups.
Adamantane Derivatives :
Functional Performance in Antioxidant Assays
- DPPH/ABTS+ Scavenging : Trolox’s activity is concentration-dependent (0.01–0.10 µM range) and used to calculate TEAC (Trolox Equivalent Antioxidant Capacity) .
- Reducing Power: Trolox’s chroman-OH donates electrons, reducing Fe³⁺ to Fe²⁺ in FRAP assays .
Pharmacological Potential vs. Adamantane-Based Drugs
Adamantane derivatives are renowned for their metabolic stability and lipophilicity, enabling blood-brain barrier penetration (e.g., antiviral drugs like rimantadine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
